2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound featuring a bicyclic structure with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multi-step organic reactions. One common approach is the annulation of bicyclobutanes with ynamides, catalyzed by Lewis acids such as Sc(OTf)3. This method allows for the formation of the bicyclic structure under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[11
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a scaffold for designing drugs with specific therapeutic targets.
Industry: Its structural properties could be utilized in the development of new materials with unique mechanical or chemical characteristics.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects is not well-documented. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, depending on its application. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with amino and chlorophenyl groups, such as:
- 2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
The uniqueness of 2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific substitution pattern and the resulting chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-4-2-1-3-8(9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEFEAOYPPNDGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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